molecular formula C21H20ClN5O3 B2797291 7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-32-3

7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2797291
M. Wt: 425.87
InChI Key: ROCSTAKTNQSHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps to the final product. Each step needs to be optimized for yield and purity.



Molecular Structure Analysis

The molecular structure can be analyzed using X-ray crystallography, NMR spectroscopy, and computational methods. The stereochemistry and conformation of the molecule can also be determined.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can involve studying its reactivity, stability, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is involved in the synthesis of novel pyrimidines and triazolopyrimidines, demonstrating significant antimicrobial activity. For instance, a series of [1,2,4]triazolo[1,5-c]pyrimidines exhibited promising antimicrobial properties upon testing, highlighting the compound's role in developing new antimicrobial agents (El-Agrody et al., 2001). Similarly, another study focused on the synthesis and evaluation of triazolopyrimidines for their antimicrobial and antioxidant activities, further underscoring the therapeutic potential of such compounds (Gilava et al., 2020).

Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds using the compound as a precursor has led to the development of diverse heterocyclic systems. This includes the formation of pyrimidines, triazolopyrimidines, and related derivatives with potential applications in medicinal chemistry and material science (Abdelhamid et al., 2004). The exploration of multicomponent reactions (MCRs) and microwave-assisted organic synthesis (MAOS) for the synthesis of dihydropyrimidine derivatives illustrates the compound's utility in facilitating efficient and novel synthetic routes (Chebanov et al., 2006).

Structural and Chemical Analysis

Structural determination and chemical analysis of derivatives highlight the compound's versatility in generating structurally diverse molecules. For example, the synthesis of spiro derivatives and investigation into cyclocondensation reactions reveal complex chemical behaviors and provide insight into the structural dynamics of such compounds (Gladkov et al., 2018). Additionally, the reaction of the compound with various reagents to produce a range of heterocyclic systems underscores its significance in organic and medicinal chemistry research (Desenko et al., 1998).

Safety And Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, and handling precautions.


Future Directions

Future directions could involve optimizing the synthesis, improving the compound’s properties, studying its applications, and conducting further research on it.


properties

IUPAC Name

7-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(13-6-4-5-7-14(13)22)27-21(24-11)25-20(26-27)12-8-9-15(29-2)16(10-12)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSTAKTNQSHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=C4Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.